14H-Dibenzo[a,h]phenothiazine
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Overview
Description
14H-Dibenzo[a,h]phenothiazine is an organic compound with the molecular formula C20H13NS. It belongs to the class of phenothiazines, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fused tricyclic system containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14H-Dibenzo[a,h]phenothiazine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of diphenylamines. This process can be catalyzed by various oxidizing agents, such as iodine or ferric chloride, under controlled conditions . Another approach involves the condensation of 1,2-diaminobenzenes with suitable carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 14H-Dibenzo[a,h]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
14H-Dibenzo[a,h]phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 14H-Dibenzo[a,h]phenothiazine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, which can modulate various biological processes . For example, it can act as a photoredox catalyst, facilitating the transfer of electrons in chemical reactions . Additionally, its ability to undergo reversible redox processes makes it a valuable component in optoelectronic devices .
Comparison with Similar Compounds
Phenothiazine: The parent compound of 14H-Dibenzo[a,h]phenothiazine, known for its diverse applications in medicine and industry.
Dibenzo[a,j]phenothiazine: A closely related compound with similar structural features and applications.
Benzo[b]phenothiazine: Another derivative with unique photophysical properties.
Uniqueness: this compound stands out due to its extended conjugation and unique redox properties. These characteristics make it particularly useful in applications requiring efficient electron transfer and photoredox catalysis .
Properties
CAS No. |
226-52-8 |
---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)10-12-18-19(15)21-17-11-9-14-6-2-4-8-16(14)20(17)22-18/h1-12,21H |
InChI Key |
USOPEIDRWCIIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(S3)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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